An In-depth Technical Guide to Thiomorpholine 1,1-dioxide Hydrochloride for Advanced Research and Development
An In-depth Technical Guide to Thiomorpholine 1,1-dioxide Hydrochloride for Advanced Research and Development
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and physicochemical properties. Thiomorpholine 1,1-dioxide hydrochloride emerges as a heterocyclic compound of significant interest, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of data, delving into the underlying principles that govern its behavior and utility. This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and enzyme inhibitors[1][2]. Its sulfone moiety imparts distinct electronic and steric characteristics, influencing molecular interactions and metabolic stability, making it a valuable asset in the medicinal chemist's toolbox[2].
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are the bedrock upon which its applications are built. For Thiomorpholine 1,1-dioxide hydrochloride, these attributes dictate its handling, formulation, and pharmacokinetic profile.
Core Physical and Chemical Data
A summary of the key physicochemical properties of Thiomorpholine 1,1-dioxide hydrochloride is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 59801-62-6 | [1][3][4] |
| Molecular Formula | C₄H₁₀ClNO₂S | [4] |
| Molecular Weight | 171.65 g/mol | [1][4] |
| Appearance | White to light yellow or off-white solid/crystalline powder | [1][5] |
| Melting Point | 169 °C (lit.) | [6] |
| Boiling Point | 342.4°C at 760 mmHg | [7] |
| Solubility | Miscible with water; soluble in organic solvents like methanol, acetone, benzene, and ethylene glycol | [6] |
| pH in Solution | Acidic due to the hydrochloride salt | [8] |
| pKa (Basic) | 5.4 | [9] |
The hydrochloride salt form of thiomorpholine 1,1-dioxide significantly enhances its water solubility, a crucial factor for many biological and pharmaceutical applications[1]. The sulfone group, with its two oxygen atoms, acts as a strong hydrogen bond acceptor, further contributing to its aqueous solubility and its ability to interact with biological targets[2].
Chemical Synthesis and Stability: A Look at the "How" and "Why"
Understanding the synthesis of Thiomorpholine 1,1-dioxide hydrochloride provides insights into its reactivity and potential impurities. The common synthetic route involves a two-step process: the oxidation of a protected thiomorpholine followed by deprotection and salt formation[10].
Caption: Synthetic workflow for Thiomorpholine 1,1-dioxide hydrochloride.
The choice of an N-protecting group is critical to prevent side reactions during the oxidation step. The subsequent hydrolysis under acidic conditions with hydrochloric acid not only removes the protecting group but also conveniently forms the desired hydrochloride salt[10]. This method is efficient and scalable, making it suitable for industrial production[10].
In terms of stability, Thiomorpholine 1,1-dioxide hydrochloride is a stable solid under normal laboratory conditions[8]. It should be stored in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents[8]. The hydrochloride salt form contributes to its stability by preventing the free amine from undergoing oxidative degradation.
Spectroscopic Characterization: The Molecular Fingerprint
Structural elucidation and purity assessment are critical in research and development. While detailed spectral data requires access to specific databases, general expectations for the ¹H NMR spectrum of Thiomorpholine 1,1-dioxide can be inferred. The proton NMR spectrum would be expected to show two distinct multiplets in the aliphatic region, corresponding to the two sets of methylene protons on the heterocyclic ring. The integration of these signals would correspond to the number of protons on each carbon.
Applications in Research and Drug Development: A Versatile Scaffold
The utility of Thiomorpholine 1,1-dioxide hydrochloride spans various domains of chemical and pharmaceutical research.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[1]. The sulfone moiety can act as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The compound has also been investigated for its potential antitumor activity, believed to inhibit protein synthesis and DNA replication in cancer cells[2].
-
Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides[1]. Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.
-
Biochemical Research: Thiomorpholine 1,1-dioxide hydrochloride is explored for its potential in biochemical assays, offering insights into enzyme activity and metabolic pathways[1]. The sulfone group's ability to form strong interactions with enzyme active sites makes it a valuable tool for designing enzyme inhibitors[2].
Caption: Key application areas of Thiomorpholine 1,1-dioxide hydrochloride.
Safety and Handling: A Researcher's Responsibility
As with any chemical compound, proper handling and safety precautions are essential. Thiomorpholine 1,1-dioxide hydrochloride is classified as causing serious eye irritation[4]. It may also cause skin and respiratory irritation[6][11]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound[11]. Work should be conducted in a well-ventilated area or a fume hood[11].
Experimental Protocol: General Handling and Solution Preparation
-
Assessment: Before handling, review the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Weighing: Weigh the solid compound in a well-ventilated area or a balance enclosure to avoid inhalation of dust particles.
-
Dissolution: To prepare a solution, slowly add the weighed solid to the desired solvent (e.g., deionized water, methanol) while stirring. The dissolution in water is generally good due to its salt form.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place[8]. Aqueous solutions should be freshly prepared or stored under appropriate conditions to prevent degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Compound of Growing Importance
Thiomorpholine 1,1-dioxide hydrochloride represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a rigid heterocyclic core, a polar sulfone group, and enhanced aqueous solubility due to its hydrochloride form makes it an attractive starting material for the development of novel bioactive molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond. As research continues to uncover new applications, the importance of this compound in the scientific community is poised to grow.
References
-
Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem. [Link]
-
Thiomorpholine-1.1-dioxide hydrochloride - ChemBK. [Link]
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ...
-
Thiomorpholine 1,1-dioxide Hcl - 杭州福斯特药业有限公司. [Link]
-
Thiomorpholine-1,1-dioxide hydrochloride | CAS#:59801-62-6 | Chemsrc. [Link]
-
Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 [chemicalbook.com]
- 4. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Thiomorpholine 1,1-Dioxide Hydrochloride (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
- 9. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
